molecular formula C6H12N4O2*HCI B613041 H-Lys(N3).HCl CAS No. 159610-92-1

H-Lys(N3).HCl

Cat. No.: B613041
CAS No.: 159610-92-1
M. Wt: 172,19*36,45 g/mole
InChI Key:
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Description

The compound N-epsilon-Azido-L-lysine hydrochloride is a modified form of lysine, an essential amino acid. This compound contains an azide group (-N3) attached to the side chain of lysine, enhancing its biological activity and making it a promising candidate for various applications.

Mechanism of Action

Target of Action

H-Lys(N3).HCl, also known as 6-azido-L-norleucine hydrochloride, is a modified form of lysine that contains an azide group (-N3) attached to its side chain. This compound is primarily used as a clickable amino acid derivative for site-specific incorporation into recombinant proteins. It is also used in the synthesis of drug-linker conjugates for antibody-drug conjugates (ADCs) .

Mode of Action

The azide group in this compound allows it to participate in click chemistry reactions, specifically with compounds containing alkyne groups. Click chemistry is a type of chemical reaction that is characterized by its high yield, specificity, and simplicity . The reaction between the azide group in this compound and an alkyne group in another molecule results in the formation of a stable triazole ring. This reaction is often used to selectively modify proteins or synthesize chemical probes and tools for biological applications.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins or molecules it is incorporated into. .

Biochemical Analysis

Biochemical Properties

H-Lys(N3).HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the Azide moiety, which serves as a bioorthogonal ligation handle . This allows this compound to be selectively modified, providing a versatile tool for studying protein function and interactions .

Cellular Effects

This compound influences cell function by altering protein structure and function. Its incorporation into proteins can impact cell signaling pathways, gene expression, and cellular metabolism. The Azide group of this compound can react with various biomolecules, leading to changes in protein activity and cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its Azide group. This group can participate in Click-chemistry reactions, allowing for the selective modification of proteins. These modifications can lead to changes in protein activity, enzyme inhibition or activation, and alterations in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-epsilon-Azido-L-lysine hydrochloride involves the introduction of an azide group to the lysine molecule. This can be achieved through the following steps:

    Protection of the amino group: The amino group of lysine is protected using a suitable protecting group such as carbobenzoxy (Cbz).

    Azidation: The protected lysine is then reacted with sodium azide (NaN3) to introduce the azide group.

    Deprotection: The protecting group is removed to yield N-epsilon-Azido-L-lysine.

    Hydrochloride formation: The final product is obtained by converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of N-epsilon-Azido-L-lysine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of lysine are subjected to the azidation process.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality control: The final product is tested for purity and consistency using analytical methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-epsilon-Azido-L-lysine hydrochloride undergoes various chemical reactions, including:

    Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    Staudinger Ligation: The azide group can react with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.

    Phosphines: Used in Staudinger ligation to react with azides.

Major Products Formed

    Triazoles: Formed from click chemistry reactions.

    Amines: Formed from Staudinger ligation.

Scientific Research Applications

N-epsilon-Azido-L-lysine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Incorporated into proteins for selective modification and labeling.

    Medicine: Potential therapeutic applications due to its ability to modify biomolecules.

    Industry: Used in the development of new materials and bioconjugates

Comparison with Similar Compounds

Similar Compounds

    N-epsilon-Azido-D-lysine hydrochloride: A similar compound with the D-enantiomer of lysine.

    N-epsilon-Azido-L-norleucine hydrochloride: Another azide-modified amino acid.

Uniqueness

N-epsilon-Azido-L-lysine hydrochloride is unique due to its specific incorporation into proteins and its ability to undergo selective bioorthogonal reactions. This makes it particularly useful for applications in protein engineering and chemical biology .

Properties

IUPAC Name

[(1S)-5-azido-1-carboxypentyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEAACZNVVRXSJ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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